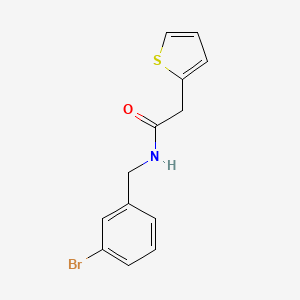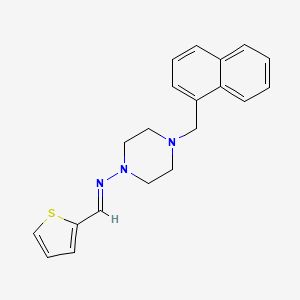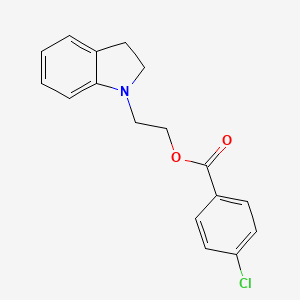![molecular formula C13H11ClN2O4 B5544195 5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)
5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidinetrione derivatives often involves green and economical approaches. For instance, Barakat et al. (2015) describe a synthesis method utilizing a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium, highlighting an efficient and environmentally friendly pathway to similar compounds (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinetriones has been elucidated through techniques such as single-crystal X-ray structure determination and DFT calculations. The study by Barakat et al. (2015) confirms the 3D structure of the compound, revealing significant deviations in the pyrimidinetrione rings, which are crucial for understanding the compound's reactivity and interactions (Barakat et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinetriones includes electrophilic and nucleophilic sites, as identified by molecular electrostatic potential (MEP) analysis. The carbonyl oxygen and certain hydrogen atoms are highlighted as reactive sites for specific chemical transformations, providing insight into potential reactivity pathways (Barakat et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, play a significant role in the application of pyrimidinetrione derivatives. Detailed crystallography studies, like those by Low et al. (2004), reveal the arrangement of molecules in the solid state, contributing to a deeper understanding of the material's physical characteristics and potential uses (Low et al., 2004).
Chemical Properties Analysis
The chemical properties of pyrimidinetrione derivatives, including their stability, reactivity with various reagents, and potential for forming diverse molecular structures, are central to their scientific interest. Studies demonstrate the compound's involvement in multicomponent reactions, indicating versatility in chemical synthesis and the potential for creating a wide range of derivatives (Ryzhkova et al., 2023).
科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis of heterocyclic compounds like pyrimidinone derivatives involves reactions with active methylene compounds, leading to a variety of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives. These compounds are fundamental in developing more complex chemical structures and have potential applications in medicinal chemistry and material science. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes produces heterocycles that can lead to the synthesis of compounds similar to the one of interest (Shibuya, 1984).
Biological Activities
Research into hydrazonoyl substituted pyrimidinones demonstrates the antimicrobial, antitumor, and 5α-reductase inhibitor activities of these compounds. Such studies highlight the potential therapeutic applications of pyrimidinone derivatives, including those structurally related to 5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Compounds prepared by coupling diazonium salts with 2-(4-chlorobenzoylmethylene)-6-methyl-4(3H)-pyrimidinone exhibited significant biological activities (Edrees et al., 2010).
Molecular Characterization and Structural Analysis
The molecular characterization and structural analysis of compounds similar to the one , such as 5,5′-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione), have been achieved through advanced techniques like X-ray crystallography and DFT calculations. These studies provide insights into the geometric and electronic structures, essential for understanding the reactivity and potential applications of these compounds in various fields (Barakat et al., 2015).
Advanced Materials and Catalysis
Research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including the synthesis and immortal ring-opening polymerization (ROP) of ε-CL and L-LA, illustrates the application of pyrimidine derivatives in materials science. These complexes demonstrate the versatility of pyrimidinetrione derivatives in catalysis and polymer science, providing a foundation for the development of new materials with enhanced properties (Wang et al., 2012).
将来の方向性
特性
IUPAC Name |
5-(2-chlorobenzoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-5-3-4-6-8(7)14/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWAXWETVCYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)(hydroxy)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)
![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)
